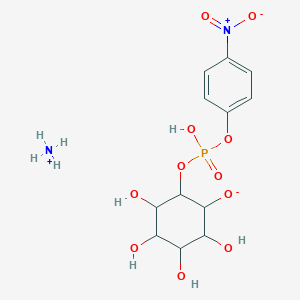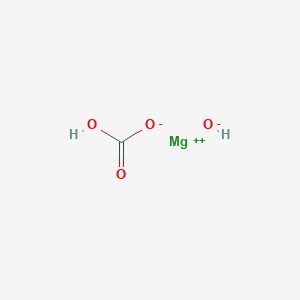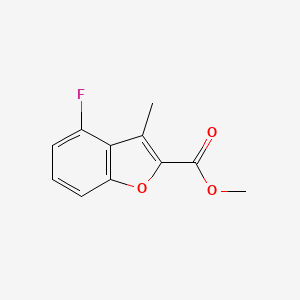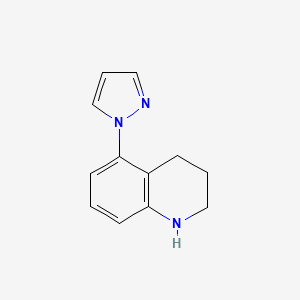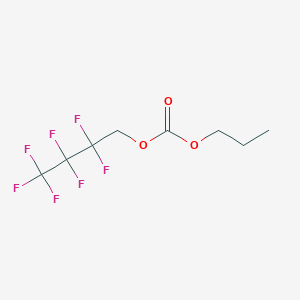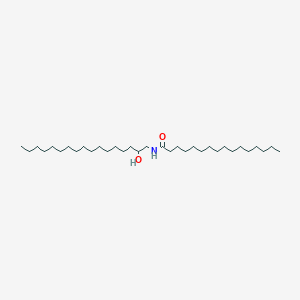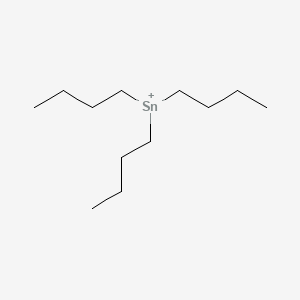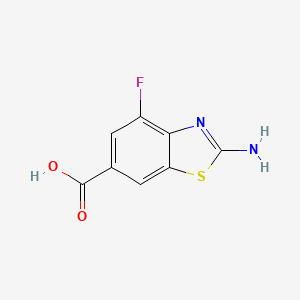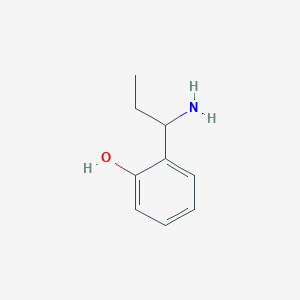
2-(1-Aminopropyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Aminopropyl)phenol is an organic compound with the molecular formula C9H13NO It consists of a phenol group substituted with a 1-aminopropyl group at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)phenol can be achieved through several methods. One common approach involves the reaction of meta-methoxy bromobenzene with propylene oxide, followed by treatment with methane sulfonic acid and ammonia in methanol. This multi-step process yields this compound with a high overall yield .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound typically involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, nucleophilic substitution, and purification through distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Aminopropyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated derivatives
Applications De Recherche Scientifique
2-(1-Aminopropyl)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1-Aminopropyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
4-Hydroxyamphetamine: A derivative with similar structural features but different pharmacological properties.
Eugenol: A phenolic compound with a methoxy group and allyl chain, known for its antimicrobial activity.
Uniqueness
2-(1-Aminopropyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-(1-aminopropyl)phenol |
InChI |
InChI=1S/C9H13NO/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,8,11H,2,10H2,1H3 |
Clé InChI |
SJYRIEHMQRIBEN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



